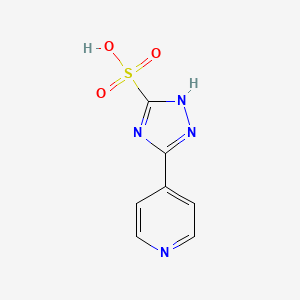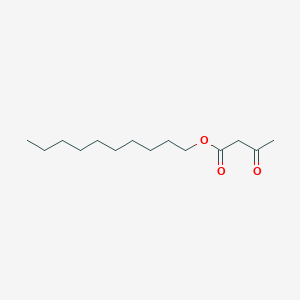
Decyl 3-oxobutanoate
Descripción general
Descripción
Decyl 3-oxobutanoate is a useful research compound. Its molecular formula is C14H26O3 and its molecular weight is 242.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Decyl 3-oxobutanoate and related compounds have been synthesized for various applications. For example, in a study by Neeland et al. (1987), 3-Oxo-13-tetradecanolide, a compound related to this compound, was synthesized, demonstrating applications in creating complex molecular structures (Neeland, Ounsworth, Sims, & Weiler, 1987).
Chemical Reactions and Derivatives : The compound has been used to study various chemical reactions. Hutchinson et al. (1998) explored the alkylation and decarboxylation of ethyl 2-fluoro-3-oxobutanoate, showing the potential of this compound derivatives in synthesizing selectively fluorinated systems (Hutchinson, Sandford, & Vaughan, 1998).
Microbial Applications : The reduction of alkyl 3-oxobutanoates, including this compound, has been studied using microorganisms. Salvi and Chattopadhyay (2004) demonstrated the enantioselective reduction of these compounds using the fungus Rhizopus arrhizus (Salvi & Chattopadhyay, 2004).
Organic Synthesis and Catalysis : The compound has roles in organic synthesis and catalysis. Kiyani and Ghorbani (2015) used ethyl 3-oxobutanoate, a related compound, in a boric acid-catalyzed multi-component reaction, highlighting its utility in organic synthesis (Kiyani & Ghorbani, 2015).
Material Science Applications : this compound derivatives have been used in material science, particularly in the deposition of films. Hwang et al. (1996) used bis(alkyl 3-oxobutanoato)copper(II) compounds, including derivatives of this compound, to deposit copper films (Hwang, Choi, & Shim, 1996).
Pharmaceutical Applications : Some studies have investigated the potential of this compound derivatives in pharmaceutical applications. Pulina et al. (2022) explored the psychotropic activity of certain derivatives, revealing various effects and contributing to the understanding of the relationship between chemical structure and biological activity (Pulina, Krasnova, Kuznetsov, & Naugolnykh, 2022).
Propiedades
IUPAC Name |
decyl 3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCYRHCSVWOLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



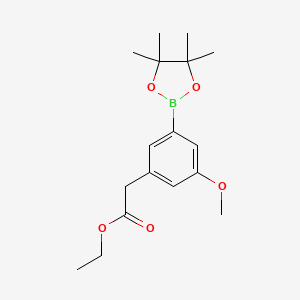

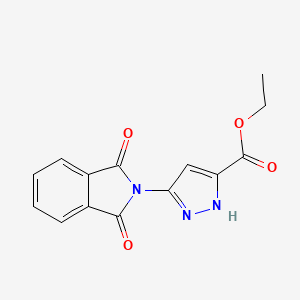
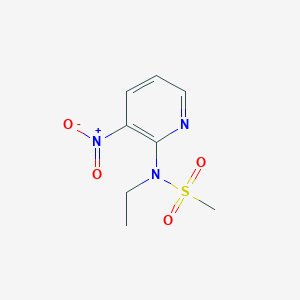

![1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B8006346.png)
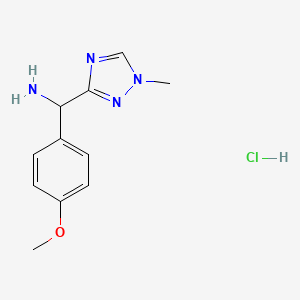



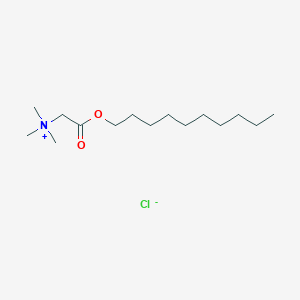
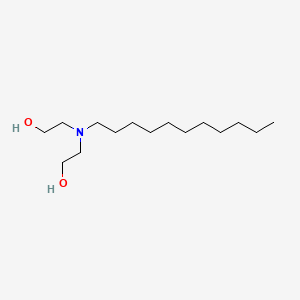
![4-[2-(2-hydroxyethyl)-2H-tetrazol-5-yl]-2-methoxyphenol](/img/structure/B8006411.png)
